molecular formula C5H10O5 B583941 D-[1,3-13C2]Ribose CAS No. 478511-79-4

D-[1,3-13C2]Ribose

Cat. No.: B583941
CAS No.: 478511-79-4
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-VNDXAVFTSA-N
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Description

D-[1,3-13C2]Ribose is a chemically defined, stable isotope-labeled form of the essential aldopentose sugar, D-ribose. In its natural form, D-ribose is a fundamental component of ribonucleotides from which RNA is built, making it necessary for the coding, decoding, regulation, and expression of genes . It is also a critical building block in other metabolically crucial molecules, including ATP, coenzyme A, NADH, and secondary signaling molecules like cAMP . This reagent is specifically labeled with carbon-13 at both the C-1 and C-3 positions, providing a powerful non-radioactive tracer for advanced analytical techniques.This doubly labeled compound is primarily valued in research for probing complex biochemical pathways using Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on 13C-labeled aldopentoses have demonstrated the ability to detect and quantitate the proportions of various cyclic (alpha and beta furanoses and pyranoses) and acyclic forms in solution, which is crucial for understanding their reactivity and behavior . The specific labeling at C-1 and C-3 makes this ribose derivative an ideal tool for tracking the pentose phosphate pathway, studying the biosynthesis and structure of RNA and other ribose-containing macromolecules, and investigating nucleotide sugar metabolism in glycobiology. Its high isotopic enrichment and chemical purity ensure reliable and interpretable results in these demanding applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-VNDXAVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isotopic Labeling via Controlled Degradation of D-Glucose

The most widely cited method for synthesizing D-[1,3-13C₂]Ribose involves the chemical degradation of 13C-labeled D-glucose. This approach leverages the structural relationship between hexoses (6-carbon sugars) and pentoses (5-carbon sugars) to introduce isotopic labels at specific positions.

Key Steps:

  • Starting Material : D-[1,3-13C₂]Glucose is prepared using established isotopic enrichment techniques, such as enzymatic phosphorylation followed by hydrolysis under controlled conditions.

  • Oxidative Degradation : The glucose molecule undergoes selective oxidation at C1 and C2 using pyranose 2-oxidase (PROD), yielding D-[1,3-13C₂]glucosone (D-arabino-hexos-2-ulose).

  • Phosphate-Mediated Rearrangement : In aqueous phosphate buffer (pH 7.5, 37°C), glucosone undergoes C1–C2 bond cleavage, producing D-[1-13C]ribulose and formate. Subsequent isomerization of ribulose via a 1,2-enediol intermediate generates D-[1,3-13C₂]Ribose.

Reaction Conditions:

  • Catalyst : Inorganic phosphate (100 mM) accelerates bond cleavage and transposition.

  • Temperature : 37°C optimal for enzymatic and non-enzymatic steps.

  • Isotopic Yield : ~20% for labeled ribulose, with further isomerization achieving >90% purity for D-ribose.

Direct Chemical Synthesis from Xylose Derivatives

An alternative route involves the elongation of tetrose sugars (4-carbon chains) through the Kiliani-Fischer synthesis. While less common for 13C-labeled ribose, this method has been adapted for isotopic incorporation:

  • Starting Material : D-[1-13C]Xylose is treated with cyanide to form a nitrile intermediate.

  • Hydrolysis : The nitrile undergoes acidic hydrolysis to yield a mixture of aldonic acids, which are reduced to D-[1,3-13C₂]Ribose using sodium borohydride.

Limitations:

  • Low isotopic retention (<50%) due to side reactions during nitrile formation.

  • Requires multiple purification steps, reducing overall yield.

Enzymatic Synthesis Strategies

Microbial Fermentation with Isotopic Precursors

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can synthesize ribose from 13C-labeled substrates. This method exploits native metabolic pathways for high-fidelity isotopic incorporation:

  • Substrate : D-[1,3-13C₂]Glucose is fed into bacterial cultures.

  • Pathway Utilization : The pentose phosphate pathway converts glucose to ribose-5-phosphate, which is dephosphorylated to yield D-[1,3-13C₂]Ribose.

Optimization Parameters:

  • pH : Maintained at 7.0–7.5 to stabilize enzyme activity.

  • Oxygenation : Aerobic conditions enhance flux through oxidative PPP branches.

In Vitro Enzymatic Conversion

Purified enzymes offer precise control over isotopic labeling:

  • Enzymes Used :

    • Glucose-6-phosphate dehydrogenase (G6PDH) : Initiates PPP by oxidizing glucose-6-phosphate.

    • Transketolase and transaldolase : Mediate carbon rearrangements to generate ribose-5-phosphate.

  • Dephosphorylation : Alkaline phosphatase removes phosphate groups to yield free ribose.

Advantages:

  • Avoids microbial contamination risks.

  • Achieves >95% isotopic purity.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and applicability of each synthesis route:

MethodStarting MaterialKey StepsYield (%)Isotopic Purity (%)Scalability
Chemical DegradationD-[1,3-13C₂]GlucoseOxidation, phosphate cleavage20–3090–95Laboratory-scale
Kiliani-FischerD-[1-13C]XyloseCyanide addition, hydrolysis10–1570–80Limited
Microbial FermentationD-[1,3-13C₂]GlucosePPP pathway utilization40–5098–99Industrial-scale
In Vitro EnzymaticGlucose-6-phosphateEnzyme cascade, dephosphorylation60–70>99Pilot-scale

Challenges and Innovations

Isotopic Dilution

Unlabeled intermediates in degradation pathways (e.g., formate in phosphate-mediated cleavage) can dilute 13C enrichment. Recent advances employ scavenger molecules to trap byproducts, improving isotopic retention.

Cost Efficiency

Microbial fermentation remains cost-prohibitive for high-specific-activity 13C₂ compounds. Hybrid approaches combining chemical synthesis (for initial labeling) and enzymatic refinement are under development .

Chemical Reactions Analysis

Types of Reactions: D-[1,3-13C2]Ribose undergoes various chemical reactions, including:

    Oxidation: Conversion to ribonic acid.

    Reduction: Formation of ribitol.

    Substitution: Formation of nucleotides and nucleosides.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like nitric acid or bromine water.

    Reduction: Sodium borohydride is commonly used.

    Substitution: Enzymatic reactions using ribokinase and phosphoribosyl pyrophosphate synthetase.

Major Products:

    Oxidation: Ribonic acid.

    Reduction: Ribitol.

    Substitution: Various nucleotides and nucleosides.

Scientific Research Applications

Biochemical Research Applications

1.1 Metabolic Pathway Tracing

D-[1,3-13C2]Ribose serves as a valuable tracer in metabolic studies. By utilizing nuclear magnetic resonance spectroscopy (NMR), researchers can observe the incorporation of labeled ribose into various metabolites, allowing for detailed analysis of metabolic pathways such as the pentose phosphate pathway (PPP) and nucleotide synthesis. This application is crucial for understanding energy metabolism in conditions like cancer and metabolic disorders .

1.2 Structural Biology

In structural biology, this compound is used to label RNA molecules for NMR studies. The stable isotope labeling enables researchers to probe the conformational dynamics and interactions of RNA structures, which is essential for elucidating their functional mechanisms. For example, studies have demonstrated the use of labeled ribose to investigate the dynamics of RNA constructs in response to environmental changes .

Clinical Applications

2.1 Chronic Fatigue Syndrome and Heart Disease

Clinical research has explored the potential therapeutic effects of this compound supplementation in patients with chronic fatigue syndrome and heart disease. Studies indicate that D-Ribose can enhance energy levels and improve exercise tolerance by facilitating ATP production through its role in cellular metabolism.

Case Study: Chronic Fatigue Syndrome
A clinical trial involving patients with chronic fatigue syndrome showed significant improvements in energy levels and quality of life metrics after D-Ribose supplementation compared to placebo groups.

Industrial Applications

3.1 Production of Labeled Compounds

This compound is utilized in the industrial production of labeled compounds for research and diagnostic purposes. The isotopic labeling allows for precise tracking of metabolic processes in various biological systems, making it a valuable tool in pharmaceutical development and food science .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Description Key Findings
Metabolic StudiesTracing metabolic pathways using NMREnhanced understanding of energy metabolism in cancer
Structural BiologyLabeling RNA for NMR studiesInsights into RNA dynamics and conformational changes
Clinical ResearchTherapeutic effects in chronic fatigue syndromeImproved energy levels reported in clinical trials
Industrial ProductionProduction of labeled compoundsValuable for pharmaceutical and food science applications

Mechanism of Action

D-[1,3-13C2]Ribose exerts its effects by bypassing the rate-limiting step in the pentose phosphate pathway, leading to an increase in the content of phosphoribosyl pyrophosphate . This compound is essential for the synthesis of adenosine triphosphate and other nucleotides, thereby enhancing cellular energy levels and reducing cellular injury.

Comparison with Similar Compounds

Isotopic Labeling Patterns and Structural Variations

D-[1,3-13C₂]Ribose is part of a broader family of isotope-labeled ribose derivatives. Key structural and isotopic distinctions among similar compounds include:

Compound Labeling Pattern CAS Number Molecular Weight (g/mol) Primary Applications
D-[1,3-13C₂]Ribose Positions 1 and 3 Not explicitly provided* ~152.12 Metabolic flux analysis, NMR/MS studies
D-Ribose (1,2-¹³C₂) Positions 1 and 2 209909-88-6 152.12 Metabolism studies, isotopomer analysis
D-Ribose-1-¹³C Position 1 Not explicitly provided* 151.12 Carbohydrate metabolism tracing
D-Ribose-3-¹³C Position 3 211947-12-5 ~151.12 NMR/MS studies of ribose degradation
[U-¹³C₅]-D-Ribose Uniform labeling 50-69-1 (unlabeled) 155.12 (labeled) GC/MS quantitative analysis
D-Ribose (5-¹³C) Position 5 50-69-1 (unlabeled) 151.12 Metabolic probing in brain studies

Mechanistic Insights from Isotopologue Studies

  • Oxidation Pathways : Labeling at position 1 (D-Ribose-1-¹³C) and position 3 (D-Ribose-3-¹³C) showed distinct fragmentation patterns in MS, indicating that oxidation preferentially occurs at these sites .

Research Findings and Key Differences

Compound Key Research Finding Reference
D-[1,3-13C₂]Ribose Produces glyoxal with a +1 mass shift in MS, confirming C-1 involvement in oxidation .
[U-¹³C₅]-D-Ribose Enables precise quantification of serum ribose levels via GC/MS with internal standardization .
D-Ribose-3-¹³C NMR tracking reveals conservation of ribose-pyranose structures in bacterial metabolism .
D-Ribose (1,2-¹³C₂) Used in isotopomer analysis to distinguish between glycolysis and pentose phosphate pathway activity .

Biological Activity

D-[1,3-^13C_2]ribose is a stable isotope-labeled form of ribose, a pentose sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This article explores the biological activity of D-[1,3-^13C_2]ribose, focusing on its metabolic pathways, therapeutic applications, and experimental findings.

Overview of D-Ribose

Chemical Structure and Properties:

  • Molecular Formula: C5_5H10_{10}O5_5
  • Molecular Weight: 150.13 g/mol
  • CAS Number: 202480-69-1

D-Ribose serves as a fundamental component of adenosine triphosphate (ATP), the primary energy carrier in cells. Its role extends beyond energy metabolism to include participation in the synthesis of nucleotides and nucleic acids.

Metabolic Pathways Involving D-Ribose

D-Ribose is involved in several key metabolic pathways:

  • Pentose Phosphate Pathway (PPP):
    • D-Ribose is generated from glucose through the PPP, which is essential for nucleotide synthesis and cellular redox balance.
    • The pathway produces ribulose-5-phosphate and subsequently converts it to ribose-5-phosphate, which can be phosphorylated to form ATP.
  • ATP Synthesis:
    • D-Ribose contributes to ATP regeneration, particularly in tissues with high energy demands such as cardiac and skeletal muscles.
    • Supplementation with D-Ribose has been shown to enhance ATP levels in conditions of ischemia or energy depletion.
  • Role in Glycolysis:
    • As a substrate for nucleotide synthesis, D-Ribose is also indirectly involved in glycolytic pathways where glucose is metabolized for energy production.

Biological Activity and Therapeutic Applications

D-[1,3-^13C_2]ribose has been studied for its potential therapeutic benefits:

  • Chronic Fatigue Syndrome (CFS):
    • Clinical studies indicate that D-Ribose supplementation may improve energy levels and quality of life in patients with CFS by enhancing ATP production .
  • Cardiac Health:
    • Research has demonstrated that D-Ribose can improve cardiac function in patients with coronary artery disease and heart failure by increasing myocardial ATP levels .
  • Exercise Performance:
    • Some studies suggest that D-Ribose supplementation may enhance recovery following intense exercise by replenishing ATP stores more rapidly .

Experimental Findings

Recent studies have utilized hyperpolarized ^13C-labeled metabolites like D-[1,3-^13C_2]ribose to investigate metabolic processes in real-time:

Case Study: Hyperpolarized ^13C-MRS Studies

A study involving hyperpolarized ^13C-labeled substrates demonstrated that D-[1,3-^13C_2]ribose can be tracked in vivo to assess its metabolism in various tissues. This method allows researchers to visualize metabolic fluxes and the dynamics of energy metabolism under different physiological conditions .

Data Table: Summary of Key Findings

Study/SourceFocus AreaKey Findings
Metabolic ImagingDemonstrated real-time tracking of D-ribose metabolism using hyperpolarized ^13C-MRS.
Cardiac FunctionShowed improved ATP levels and cardiac function in ischemic heart disease patients with D-Ribose supplementation.
Chronic FatigueReported enhanced energy levels and quality of life in CFS patients receiving D-Ribose.

Q & A

Basic Research Questions

Q. What are the primary methodological considerations for synthesizing D-[1,3-13C2]Ribose in isotopic purity?

  • Answer : Synthesis involves methylation, silylation, and hydrolysis to ensure isotopic labeling at positions 1 and 3. Key steps include verifying isotopic enrichment via nuclear magnetic resonance (NMR) or mass spectrometry (MS), as described in studies using D-ribose derivatives . Contamination risks during purification (e.g., column chromatography) must be minimized to maintain >98% isotopic purity.

Q. How is this compound utilized in tracking metabolic pathways in vivo?

  • Answer : The dual 13C labeling enables tracing through glycolysis, the pentose phosphate pathway, and nucleotide biosynthesis. Researchers employ 13C-NMR or liquid chromatography-MS (LC-MS) to monitor isotopic incorporation into metabolites like ATP, NADPH, or RNA precursors. Proper controls (e.g., unlabeled ribose) are critical to distinguish endogenous vs. exogenous contributions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : While non-hazardous per safety data sheets, standard precautions include using nitrile gloves, eye protection, and fume hoods during weighing. Contaminated materials require disposal per institutional guidelines for isotopic waste .

Advanced Research Questions

Q. How do isotopic effects of 13C in this compound influence enzymatic reaction kinetics?

  • Answer : The kinetic isotope effect (KIE) may alter ribokinase or transketolase activity due to heavier 13C bonds. Researchers should compare reaction rates with unlabeled ribose and use computational modeling (e.g., density functional theory) to predict isotopic impacts on enzyme-substrate binding .

Q. What experimental designs resolve contradictions in isotopic flux data from this compound studies?

  • Answer : Discrepancies often arise from compartmentalization (e.g., cytosolic vs. mitochondrial metabolism) or tracer dilution. Dual-tracer experiments (e.g., combining 13C-ribose with 2H-glucose) and dynamic metabolic flux analysis (MFA) can isolate pathway-specific contributions .

Q. How can researchers optimize isotopic tracing protocols for transient metabolic states (e.g., hypoxia)?

  • Answer : Pulse-chase labeling with precise timing (e.g., 5–30-minute pulses) captures rapid turnover. Hypoxia chambers and quenching methods (e.g., liquid nitrogen snap-freezing) preserve metabolic snapshots. Data normalization to cell count or protein content reduces variability .

Q. What statistical frameworks validate the reproducibility of 13C metabolic flux data?

  • Answer : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals for flux estimates. Replicate experiments (n ≥ 3) and cross-validate with orthogonal methods (e.g., siRNA knockdown of target enzymes) .

Methodological Guidelines

  • Instrumentation : Prioritize high-resolution LC-MS/MS for low-abundance metabolites. For NMR, 600 MHz or higher spectrometers enhance sensitivity for 13C detection .
  • Data Reporting : Include raw isotopic enrichment ratios, correction factors for natural 13C abundance, and software tools (e.g., INCA for MFA) in supplemental materials .
  • Ethical Compliance : Obtain institutional approval for isotopic use, especially in animal/human studies, and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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